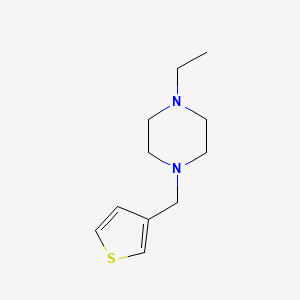

1-ethyl-4-(3-thienylmethyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that bestows upon it a unique set of properties, making it a "privileged scaffold" in drug discovery. nih.govsigmaaldrich.comgoogle.comgoogle.com Its prevalence in a wide array of FDA-approved drugs is a testament to its utility. sigmaaldrich.comgoogle.com

The significance of the piperazine scaffold stems from several key characteristics:

Physicochemical Properties: The two nitrogen atoms make the piperazine ring basic and hydrophilic, which can significantly improve the aqueous solubility and pharmacokinetic profile of a drug candidate. sigmaaldrich.comgoogle.com This can lead to better absorption and distribution in the body.

Structural Versatility: The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the facile introduction of various pharmacophoric groups. This chemical reactivity makes it a versatile linker or a central scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. sigmaaldrich.com

Conformational Flexibility: The piperazine ring typically exists in a chair conformation, which can be a key factor in its binding to target macromolecules. This conformational aspect can be fine-tuned by substitution. sigmaaldrich.com

Broad Biological Activity: Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic effects. nih.govgoogle.comnih.gov

The incorporation of a piperazine moiety is a well-established strategy to enhance the drug-like properties of a molecule. google.com

Overview of Thiophene (B33073) and Ethyl Moieties in Compound Design and Chemical Space Exploration

The other components of 1-ethyl-4-(3-thienylmethyl)piperazine, the thiophene ring and the ethyl group, also play crucial roles in defining its chemical character and potential for biological activity.

Thiophene Moiety:

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged structure in medicinal chemistry. nih.govamericanelements.com It is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a molecule without a significant loss of biological activity, a strategy seen in drugs like the NSAID lornoxicam. uni.lu The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. nih.gov Furthermore, the metabolism of thiophene-containing drugs can be a key factor in their activity and safety profile. uni.lusigmaaldrich.com Thiophene derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, among others. nih.govamericanelements.comuni.lu

Ethyl Group:

The ethyl group (-CH2CH3) is a simple alkyl substituent that can profoundly influence a molecule's properties. uni.lunih.govbldpharm.com Its addition can impact:

Lipophilicity: The ethyl group increases the lipophilicity (fat-solubility) of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Profile: The size and shape of the ethyl group can influence how a molecule fits into the binding site of a protein or enzyme.

Metabolic Stability: The presence of an ethyl group can sometimes block or alter metabolic pathways, potentially increasing the half-life of a drug.

The ethylation of a molecule is a common strategy in medicinal chemistry to fine-tune its pharmacological profile. nih.gov

Research Rationale and Academic Objectives for Investigating this compound

While specific, in-depth research publications solely dedicated to this compound are not widely available in the public domain, the rationale for its synthesis and investigation can be inferred from the well-documented properties of its constituent parts. The primary academic objective for studying this compound would be to explore a novel area of chemical space by combining three pharmacologically relevant moieties.

The research rationale would likely be built on the following hypotheses:

The combination of the piperazine and thiophene scaffolds could result in a molecule with a unique and potentially synergistic biological activity profile, drawing from the known activities of both parent structures.

The 1-ethyl substitution on the piperazine ring is intended to modulate the compound's lipophilicity and steric bulk, potentially leading to improved pharmacokinetic properties or enhanced target engagement compared to unsubstituted or differently substituted analogs.

The 3-thienylmethyl group acts as a specific linker and a potential pharmacophore, with its position on the thiophene ring being a critical determinant of its interaction with biological targets.

Therefore, the academic objectives for investigating this compound would include:

Synthesis and Characterization: To develop a synthetic route for this compound and to fully characterize its chemical and physical properties.

Pharmacological Screening: To screen the compound against a panel of biological targets to identify any potential therapeutic activities, guided by the known pharmacology of piperazine and thiophene derivatives.

Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogs to understand how structural modifications affect biological activity, which is a crucial step in lead optimization for drug discovery.

The investigation of this compound represents a logical step in the ongoing quest for new chemical entities with the potential to address unmet medical needs.

Detailed Research Findings

Given the limited specific literature on this compound, detailed experimental research findings are not available. However, based on the general properties of its components, a predicted data profile can be compiled.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H18N2S |

| Molecular Weight | 210.34 g/mol |

| Appearance | Likely an oil or low-melting solid at room temperature |

| Solubility | Expected to have some solubility in aqueous solutions due to the piperazine moiety, and good solubility in organic solvents. |

| Boiling Point | Predicted to be high, likely over 300 °C at atmospheric pressure. |

This data is predicted based on the chemical structure and has not been experimentally verified in publicly available literature.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(thiophen-3-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-2-12-4-6-13(7-5-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDPOSXHPQQJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-ethyl-4-(3-thienylmethyl)piperazine

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The primary disconnection points are the carbon-nitrogen bonds of the piperazine (B1678402) ring and the bond connecting the thienylmethyl group to the piperazine nitrogen.

One common approach involves disconnecting the ethyl group and the thienylmethyl group from the piperazine core. This leads to piperazine itself as a key intermediate, which can then be sequentially or selectively functionalized. A further disconnection of the piperazine ring itself can lead to simpler acyclic precursors, such as a suitable diamine and a dielectrophile.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-N bond): The bond between the piperazine nitrogen and the ethyl group can be broken, leading to 1-(3-thienylmethyl)piperazine and an ethylating agent (e.g., ethyl halide).

Disconnection 2 (C-N bond): The bond between the other piperazine nitrogen and the thienylmethyl group can be disconnected, yielding 1-ethylpiperazine (B41427) and a 3-thienylmethyl halide or aldehyde for reductive amination.

Disconnection 3 (Piperazine ring): The piperazine ring can be retrosynthetically opened to reveal a bis(2-aminoethyl)amine derivative and a suitable cyclizing agent, or an N,N'-disubstituted ethylenediamine (B42938) and a two-carbon electrophile.

Optimized Synthetic Pathways to this compound

Amination and Cyclization Strategies for Piperazine Ring Formation

The construction of the piperazine ring is a fundamental step. Modern synthetic methods offer several efficient strategies:

From Diamines: A classical and widely used method involves the cyclization of N,N'-disubstituted ethylenediamines with a suitable two-carbon synthon. For instance, reacting N-ethylethylenediamine with a reagent providing a two-carbon linker can form the 1-ethylpiperazine intermediate.

Reductive Cyclization of Dioximes: A more recent approach involves the catalytic reductive cyclization of dioximes. nih.govnih.govresearchgate.net This method allows for the construction of substituted piperazines from primary amines and nitrosoalkenes, offering a modular and stereoselective route to the piperazine core. nih.govnih.govresearchgate.net

From Amino Acids: Glycine-based diamines can undergo a visible-light-promoted decarboxylative annulation with aldehydes to furnish 2-substituted piperazines. researchgate.nettcichemicals.com

Introduction of the Thienylmethyl Moiety

Once the piperazine or a suitable precursor is in hand, the thienylmethyl group can be introduced. Several methods are applicable:

Reductive Amination: The reaction of a piperazine derivative (e.g., 1-ethylpiperazine) with 3-thiophenecarboxaldehyde (B150965) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common and efficient method for forging the C-N bond.

Nucleophilic Substitution: The direct alkylation of a piperazine with a 3-(halomethyl)thiophene (e.g., 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene) is another viable strategy. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Alkylation with Ethyl Groups

The introduction of the ethyl group onto the piperazine nitrogen can be achieved through several established alkylation methods:

Direct Alkylation: The reaction of a piperazine precursor, such as 1-(3-thienylmethyl)piperazine, with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) is a straightforward approach. researchgate.net To avoid dialkylation, using a protecting group on one of the piperazine nitrogens can be beneficial. researchgate.net

Reductive Amination: The reaction of a piperazine with acetaldehyde (B116499) under reductive conditions can also introduce the ethyl group.

Catalytic Alkylation: A method for the N-alkylation of piperazine using ethanol (B145695) as the alkylating agent in the presence of a Cu-Co-Mo/Al2O3 catalyst has been reported. google.com This process operates under pressure and elevated temperatures. google.com

Exploration of Novel Catalyst Systems and Reaction Conditions

Recent advancements in catalysis have provided new tools for the synthesis and functionalization of piperazines. mdpi.com

Mannich-type Reactions: The Mannich reaction, a three-component condensation, can be employed to introduce aminomethyl fragments, providing a pathway to functionalized piperazines. nih.govresearchgate.netjgtps.comnih.govresearchgate.net This reaction can be used to build up the piperazine skeleton or to introduce substituents. nih.gov

Radical Cyclizations: Radical cyclization reactions, often mediated by reagents like manganese(III) acetate, can be used to construct the piperazine ring or to introduce complex substituents. nih.govnih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the synthesis of piperazines. researchgate.nettcichemicals.commdpi.comacs.orgnih.govnih.gov This methodology allows for the generation of α-amino radicals from piperazines, which can then be coupled with various partners. mdpi.com Organic photoredox catalysts, such as acridinium (B8443388) salts, have been shown to be effective for the C-H alkylation of carbamate-protected piperazines. mdpi.com

Derivatization Strategies for Analog Synthesis

The structural framework of this compound offers multiple points for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies.

Modification of the Ethyl Group: The ethyl group can be replaced with other alkyl, cycloalkyl, or aryl groups through the alkylation methods described previously. This allows for probing the steric and electronic requirements at this position.

Modification of the Thienyl Ring: The thiophene (B33073) ring can be substituted at various positions with a range of functional groups (e.g., halogens, alkyls, alkoxys) to investigate the impact on biological activity. Alternatively, the thiophene ring can be replaced with other aromatic or heteroaromatic systems, such as furan, pyridine, or a phenyl ring. sigmaaldrich.comchemicalbook.com

Modification of the Piperazine Core: The piperazine ring itself can be substituted at the carbon atoms, although this is generally more challenging. nih.gov Methods like photoredox-catalyzed C-H functionalization can be employed to introduce substituents at the C2 position. mdpi.com

Amide Formation: The secondary amine of a piperazine precursor can be acylated to form amides, introducing a different type of linkage and functionality. nih.govnih.gov

The synthesis of analogs can be guided by the various synthetic strategies outlined, allowing for a systematic exploration of the chemical space around the parent molecule.

N-Alkylation and Acylation of the Piperazine Nitrogen Atoms

The piperazine ring, with its two nitrogen atoms, presents a versatile platform for chemical modification. The secondary amine in 1-(3-thienylmethyl)piperazine (the precursor to the title compound) and the tertiary amine in this compound are both subject to a variety of chemical transformations. N-alkylation and N-acylation are fundamental reactions for introducing diverse substituents, thereby modulating the compound's physicochemical and biological properties.

N-Alkylation: The introduction of an ethyl group at the N1 position is a primary example of N-alkylation. Generally, N-alkylation of piperazine derivatives can be achieved through several established synthetic routes. mdpi.com One of the most common methods is the nucleophilic substitution reaction, where the piperazine nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., ethyl bromide or ethyl iodide) or an alkyl sulfonate. mdpi.com This reaction is typically performed in the presence of a base to neutralize the resulting hydrohalic acid.

Another powerful technique is reductive amination. mdpi.com This two-step process involves the initial reaction of the piperazine with an aldehyde or ketone (e.g., acetaldehyde to introduce an ethyl group) to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated piperazine. This method is widely used in the synthesis of various piperazine-containing drugs. mdpi.com

Further alkylation can be explored to generate quaternary ammonium (B1175870) compounds, for instance, in the synthesis of molecules like Maralixibat, where a DABCO moiety (which contains a piperazine ring) is alkylated. mdpi.com The choice of alkylating agent and reaction conditions allows for the introduction of a wide array of alkyl groups, from simple chains to more complex cyclic and functionalized moieties. nih.gov

N-Acylation: N-acylation introduces an acyl group onto the piperazine nitrogen, forming an amide linkage. This transformation is readily accomplished by reacting the piperazine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent (e.g., DCC, HOBt). For instance, reacting 1-(3-thienylmethyl)piperazine with acetyl chloride would yield the corresponding N-acetyl derivative. Acylation can significantly alter the electronic properties and hydrogen bonding capacity of the piperazine nitrogen. In some syntheses, a formyl chloride derivative of a piperazine is used as an intermediate to produce antibiotics like piperacillin (B28561) and cefoperazone. google.com

These modifications are summarized in the table below:

| Transformation | Reagents & Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide (e.g., CH₃CH₂Br), Base (e.g., K₂CO₃) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (e.g., CH₃CHO), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) or Carboxylic Acid + Coupling Agent | Amide |

Modifications on the Thiophene Ring System

The thiophene ring is a versatile aromatic heterocycle that is amenable to a variety of chemical modifications, allowing for the introduction of different substituents to probe its role in molecular interactions. researchgate.net Its stability and ease of functionalization make it a valuable component in the design of novel compounds. researchgate.net

Electrophilic aromatic substitution is a common pathway for functionalizing thiophene rings. Reactions such as halogenation (bromination, chlorination), nitration, sulfonation, and Friedel-Crafts acylation can introduce substituents at various positions on the ring, primarily at the C2 and C5 positions, which are most susceptible to electrophilic attack.

Metal-catalyzed cross-coupling reactions are particularly powerful for creating carbon-carbon and carbon-heteroatom bonds on the thiophene ring. For instance, a halogenated thienyl derivative can undergo Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Kumada coupling (with Grignard reagents) to introduce alkyl, aryl, or other functional groups. nih.gov The Ullmann coupling reaction, using iodothiophene derivatives, has also been reported for synthesizing more complex thiophene-based structures. nih.gov

The table below outlines key modification strategies for the thiophene ring:

| Reaction Type | Typical Reagents | Position of Modification | Example Product Moiety |

| Halogenation | N-Bromosuccinimide (NBS) | C2, C5 | Bromo-thienyl |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C2, C5 | Acyl-thienyl |

| Suzuki Coupling | Aryl/Alkyl boronic acid, Pd catalyst | C2, C3, C4, C5 (from corresponding halide) | Aryl/Alkyl-thienyl |

| Stille Coupling | Organostannane, Pd catalyst | C2, C3, C4, C5 (from corresponding halide) | Aryl/Alkyl-thienyl |

Exploration of Bioisosteric Replacements and Linkers

Bioisosterism is a key strategy in drug design, involving the substitution of one chemical group with another that retains similar physical or chemical properties, leading to comparable biological activity. In the context of this compound, both the thiophene ring and the piperazine linker are candidates for bioisosteric replacement to optimize properties.

Thiophene Bioisosteres: The thiophene ring is often considered a bioisostere of a benzene (B151609) ring. nih.gov Research has shown that replacing a benzene or substituted benzene ring with a thiophene ring can be well-tolerated in various receptor binding sites. nih.gov Conversely, the thiophene ring in the title compound could be replaced by other aromatic or heteroaromatic systems to explore different interactions. Potential bioisosteres for the 3-thienyl group include:

Phenyl or substituted phenyl rings: To mimic the aromatic character.

Furan: As seen in the analogue 1-ethyl-4-(3-furylmethyl)piperazine. sigmaaldrich.com

Pyridine: To introduce a hydrogen bond acceptor.

Thiazole: To alter the electronic distribution and geometry.

Piperazine Linker Bioisosteres: The piperazine moiety is a common linker in many bioactive molecules, valued for its ability to connect two fragments and for its basic nitrogen atom, which is often protonated at physiological pH. nih.govnih.gov However, its conformational flexibility and physicochemical properties may not always be optimal. A wide range of bioisosteres for the piperazine ring have been explored to introduce conformational constraints or modify basicity and lipophilicity. enamine.netblumberginstitute.org These include:

Homopiperazine (1,4-diazepane): A seven-membered ring that increases flexibility. nih.gov

Bridged Scaffolds: Such as 2,5-diazabicyclo[2.2.1]heptane, which introduces rigid conformational constraints. nih.gov

Spirocyclic Diamines: These maintain the diamine feature but with a rigid, three-dimensional structure. enamine.net

Fused Ring Systems: For instance, octahydropyrrolo[3,4-b]pyrrole. nih.gov

The selection of a bioisostere is highly context-dependent, aiming to improve potency, selectivity, or pharmacokinetic profiles. blumberginstitute.org

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Thiophene | Phenyl, Furan, Pyridine, Thiazole | Modulate aromaticity, electronics, and hydrogen bonding potential. nih.govsigmaaldrich.com |

| Piperazine | Homopiperazine, Diazabicycloalkanes, Spiro-diamines | Alter conformation, rigidity, basicity, and lipophilicity. nih.govenamine.netblumberginstitute.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a detailed view of the molecular structure by probing the interactions of the compound with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR)/Raman spectroscopy are indispensable for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. The ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of 1-ethyl-4-(3-thienylmethyl)piperazine is expected to show distinct signals for the ethyl, piperazine (B1678402), and 3-thienylmethyl moieties. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a result of spin-spin coupling. The piperazine ring protons typically appear as multiplets in the 2.4-2.6 ppm range. The methylene bridge (-CH₂-) connecting the thiophene (B33073) ring to the piperazine nitrogen would likely be observed as a singlet around 3.5 ppm. The protons on the thiophene ring are expected to produce characteristic signals in the aromatic region (approximately 6.9-7.3 ppm). mdpi.comnih.gov

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the aliphatic carbons of the ethyl and piperazine groups would appear in the upfield region of the spectrum, while the aromatic carbons of the thiophene ring would be found further downfield. mdpi.communi.cz Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl | -CH₃ | ~1.1 (triplet) | ~12 |

| -CH₂-N | ~2.4 (quartet) | ~52 | |

| Piperazine | -CH₂-N-CH₂- | ~2.5 (multiplet) | ~53 |

| Thienylmethyl | Thiophene-CH₂-N | ~3.5 (singlet) | ~58 |

| Thiophene C2-H | ~7.0 (doublet of doublets) | ~121 | |

| Thiophene C4-H | ~7.1 (doublet of doublets) | ~125 | |

| Thiophene C5-H | ~7.3 (doublet of doublets) | ~128 | |

| Thiophene C3 | - | ~140 |

Note: Predicted values are based on typical shifts for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₁₁H₁₈N₂S), HRMS would be used to determine the exact mass of the molecular ion [M+H]⁺. This experimental mass is then compared to the theoretically calculated mass. A match within a very narrow tolerance (typically < 5 ppm) provides unequivocal confirmation of the molecular formula and, by extension, the compound's identity. mdpi.comscielo.org.za The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of the ethyl, piperazine, or thienylmethyl groups. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and its complementary technique, Raman spectroscopy, probe the vibrational modes of a molecule. researchgate.netosti.gov These techniques are excellent for identifying the functional groups present. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational frequencies include:

C-H stretching: Aliphatic C-H stretches from the ethyl and piperazine groups are expected in the 2800-3000 cm⁻¹ region. Aromatic C-H stretches from the thiophene ring would appear above 3000 cm⁻¹. mdpi.com

C-N stretching: Vibrations associated with the C-N bonds of the piperazine ring would be found in the 1100-1300 cm⁻¹ range.

C-S stretching: The thiophene ring's C-S bond vibration is typically observed in the fingerprint region, often around 600-800 cm⁻¹.

Thiophene ring vibrations: Characteristic ring stretching modes for the thiophene heterocycle would be present in the 1300-1500 cm⁻¹ region.

Table 2: Predicted Characteristic IR/Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Thiophene | Aromatic C-H stretch | 3100 - 3000 |

| Ethyl/Piperazine | Aliphatic C-H stretch | 3000 - 2800 |

| Thiophene | C=C ring stretch | 1500 - 1300 |

| Piperazine | C-N stretch | 1300 - 1100 |

| Thiophene | C-S stretch | 800 - 600 |

Note: These are generalized frequency ranges and can vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods define the molecular structure, X-ray crystallography provides an unparalleled, atom-level map of the molecule's arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise coordinates of each atom, bond lengths, and bond angles. researchgate.netuzh.ch

For related piperazine derivatives, the piperazine ring consistently adopts a stable chair conformation. nih.govnih.govresearchgate.net It is highly probable that the piperazine ring in this compound also assumes this low-energy conformation in the crystalline state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions. While this compound lacks strong hydrogen bond donors like O-H or N-H, its crystal structure would be stabilized by a variety of weaker interactions. These could include:

C-H···N interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the lone pairs of the piperazine nitrogen atoms.

C-H···S interactions: Interactions involving the sulfur atom of the thiophene ring as a weak hydrogen bond acceptor.

C-H···π interactions: The electron-rich thiophene ring can act as an acceptor for hydrogen atoms from neighboring molecules.

These interactions collectively create a stable, three-dimensional supramolecular architecture. nih.gov

Conformational Preferences in the Crystalline State

X-ray analysis would reveal the preferred conformation of the molecule in the solid state. In piperazine structures, substituents on the nitrogen atoms typically occupy equatorial positions to minimize steric hindrance, and this is the expected conformation for the ethyl and 3-thienylmethyl groups in this compound. nih.gov The analysis would also determine the torsion angles between the piperazine ring and its substituents, providing a complete and rigid picture of the molecule's three-dimensional shape.

Conformational Dynamics in Solution (e.g., Dynamic NMR)

Research on various N-substituted piperazines has demonstrated that these molecules exist as a mixture of conformers at room temperature. nih.govnih.gov These conformational isomers arise from two primary phenomena: the restricted rotation around an amide bond (if present) and the chair-to-chair interconversion of the piperazine ring itself. nih.gov

Temperature-dependent 1H NMR spectroscopy is the key experimental technique used to study these dynamic equilibria. nih.govrsc.org At low temperatures, the rate of interconversion between different conformations is slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons of the non-equivalent piperazine ring hydrogens. As the temperature of the sample is increased, the rate of conformational exchange accelerates. Eventually, a temperature is reached where the exchange becomes so rapid that the NMR spectrometer can no longer distinguish between the individual conformers. At this point, the separate signals for the different protons broaden and merge into a single, time-averaged signal. This phenomenon is known as coalescence, and the temperature at which it occurs is the coalescence temperature (Tc). nih.gov

The Gibbs free energy of activation (ΔG‡) for the conformational exchange can be calculated from the coalescence temperature. This value provides a quantitative measure of the energy barrier for the interconversion process. nih.gov For unsymmetrically substituted piperazines, it is possible to observe multiple coalescence points, corresponding to different dynamic processes within the molecule, such as the amide bond rotation and the piperazine ring inversion. nih.govrsc.org

For instance, studies on N-benzoylated piperazine derivatives have shown that they exist as distinct rotamers due to the partial double bond character of the N-C amide bond. nih.gov In the case of certain mono-N-benzoylated and unsymmetrically N,N'-substituted derivatives, the 1H NMR spectrum is further complicated by the slow interconversion of the piperazine chair conformations. nih.gov This leads to the observation of two different coalescence points, allowing for the determination of the energy barriers for both the amide bond rotation and the ring inversion. nih.govrsc.org The activation energy barriers for these processes have been calculated to be in the range of 56 to 80 kJ mol−1. rsc.org

The solvent can also influence the conformational equilibrium and the dynamics of interconversion. nih.gov For example, the 1H NMR spectra of 1-(4-nitrobenzoyl)piperazine (B1268174) recorded in various deuterated solvents (CDCl3, DMSO-d6, acetone-d6, methanol-d4, and acetonitrile-d3) show differing chemical shifts and coalescence behavior, highlighting the role of the solvent environment in molecular dynamics. researchgate.net

To illustrate the type of data obtained from such studies, the following table summarizes the findings for a related compound, 1-(4-nitrobenzoyl)piperazine, in different solvents.

| Solvent | Δν [Hz] | k [s⁻¹] |

| CDCl₃ | 59.5 | 132.2 |

| Acetonitrile-d₃ | 55.2 | 122.6 |

| DMSO-d₆ | 49.5 | 110.0 |

| Methanol-d₄ | 53.3 | 118.4 |

| Acetone-d₆ | 30.4 | 67.5 |

This table presents data for 1-(4-nitrobenzoyl)piperazine as an illustrative example of the parameters determined in a dynamic NMR study. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and various spectroscopic properties.

Electronic Structure and Reactivity Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's excitability and its ability to participate in chemical reactions. Similarly, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.

For 1-ethyl-4-(3-thienylmethyl)piperazine, such calculations would be expected to reveal the electron-rich and electron-poor regions, likely influenced by the nitrogen atoms of the piperazine (B1678402) ring and the sulfur atom of the thienyl group. However, specific values for HOMO-LUMO energies and detailed MEP maps are not available in the current body of scientific literature.

Conformational Energy Landscape Analysis

While it is known that the piperazine ring typically adopts a chair conformation, the specific energetic preferences for the axial versus equatorial positioning of the substituents in this compound have not been computationally determined.

Tautomerism and Isomerism Studies

Tautomerism is generally not a significant consideration for this compound due to the absence of labile protons that could readily shift. Isomerism, particularly stereoisomerism, could be relevant if chiral centers were present. However, in the parent structure of this compound, there are no stereocenters. Computational studies could, in principle, explore the energetic barriers to ring inversion of the piperazine moiety. At present, no such studies have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as solvents or biological macromolecules.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations in different solvent models (e.g., water, ethanol (B145695), chloroform) would be necessary to understand how the conformational preferences of this compound might change in various environments. Such studies would be critical for correlating computational predictions with experimental observations in solution. To date, no specific MD simulation data detailing solvent effects on this compound are available.

Ligand-Protein Interaction Dynamics with Proposed Biological Targets

Given the pharmacological importance of many piperazine-containing compounds, MD simulations are a powerful tool for investigating their potential interactions with biological targets. These simulations can reveal the stability of ligand-protein complexes, identify key binding interactions, and estimate the binding free energy.

For this compound, one could hypothesize potential biological targets based on the activity of structurally similar molecules. However, without experimental data suggesting a particular biological activity, the selection of protein targets for MD simulations would be purely speculative. Consequently, no studies detailing the interaction dynamics of this specific ligand with any proposed biological targets have been found in the literature.

Molecular Docking and Ligand-Based Design

There is currently no publicly available research or data detailing the prediction of binding affinity of this compound with any specific biological targets such as receptors or enzymes. Molecular docking simulations, which are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have not been published for this specific compound. Therefore, no data on its binding modes or affinity scores (e.g., kcal/mol) for any potential protein targets can be provided at this time.

No pharmacophore models based on this compound have been described in the scientific literature. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. Consequently, no virtual screening campaigns using a pharmacophore derived from or intended to identify this compound as a potential hit have been reported. As a result, there is no information available regarding the identification of potential biological targets for this compound through these computational methods.

Pre Clinical Biological Activity and Mechanistic Investigations

In Vitro Receptor Binding and Functional Assays

The interaction of a compound with various receptors is a cornerstone of its pharmacological profile. For piperazine-containing molecules, a wide range of interactions with neurotransmitter receptors has been documented.

Investigation of Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576) D2/D3, Serotonin (B10506), Histamine)

Dopamine D2/D3 Receptors: Arylpiperazine moieties are a common feature in many ligands targeting dopamine D2 and D3 receptors. nih.govnih.gov Structure-activity relationship (SAR) studies on related compounds have sought to understand the binding pockets of these receptors. nih.gov For instance, a series of N-phenylpiperazine analogs containing a 4-(thiophen-3-yl)benzamide (B12553508) moiety demonstrated high affinity for the D3 dopamine receptor, with some compounds showing significant selectivity over the D2 receptor. mdpi.com One such compound, LS-3-134, which shares the thienyl and piperazine (B1678402) motifs, exhibited a high binding affinity (Kᵢ = 0.17 nM) for the human D3 receptor and was identified as a partial agonist. mdpi.com Another study on 1-aryl-4-(biarylmethylene)piperazines identified compounds with affinity for both D2 and 5-HT1A receptors, leading to the clinical evaluation of a potential atypical antipsychotic. nih.gov The ethyl group on the piperazine nitrogen of 1-ethyl-4-(3-thienylmethyl)piperazine may influence its binding affinity and selectivity for these receptors.

Serotonin Receptors: The arylpiperazine scaffold is also a key pharmacophore for ligands of various serotonin (5-HT) receptor subtypes. nih.gov Investigations into 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones revealed potent antagonists of 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov The affinity for these receptors is influenced by the nature of the aryl group and the linker connecting it to the piperazine ring.

Histamine (B1213489) Receptors: Piperazine derivatives are well-known for their antihistaminic properties. nih.govnih.gov For example, new 4-(diphenylmethyl)-1-piperazine derivatives have been shown to be potent in vitro antagonists of the histamine H1-receptor. nih.gov Another study reported that a novel piperazine derivative, PD-1, exhibited significant antihistamine activity by reducing histamine levels. nih.gov The structural features of this compound suggest a potential for interaction with histamine receptors, although this has not been experimentally confirmed.

Enzyme Inhibition/Activation Studies (e.g., DNA gyrase, Cholinesterases)

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibiotics. nih.gov While there is no direct evidence of this compound inhibiting this enzyme, piperazine-containing compounds have been explored as DNA gyrase inhibitors. google.com For instance, certain piperazine derivatives have been shown to inhibit the supercoiling activity of S. aureus gyrase. google.com The development of novel gyrase inhibitors often involves the incorporation of various heterocyclic moieties, and the thienyl group in this compound could potentially contribute to such activity. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. nih.gov Several studies have reported on piperazine derivatives as cholinesterase inhibitors. nih.govmdpi.com For example, a series of 2-(9-acridinylamino)-2-oxoethyl piperazine derivatives showed inhibitory activity against BChE, with the most active compound exhibiting an IC50 of 0.092 µM. nih.gov Another study on biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives identified a compound with significant non-competitive inhibitory potential against AChE (IC50 = 0.2 ± 0.01 μM).

Ion Channel Modulation (e.g., TRPA1, TRPM8, TRPC channels)

TRP Channels: The Transient Receptor Potential (TRP) channel superfamily is involved in various sensory functions. While direct modulation of TRP channels by this compound has not been reported, related structures have shown activity.

TRPA1: The TRPA1 channel is an irritant sensor and a therapeutic target for pain and itch. nih.gov Thienopyridine-type drugs like ticlopidine (B1205844) and clopidogrel (B1663587) have been found to be direct activators of TRPA1. nih.gov Given the structural similarity of the thienyl group, it is plausible that this compound could also modulate TRPA1 activity. Activation of TRPA1 can be mediated by covalent modification of cysteine residues or through non-covalent binding. nih.gov

TRPM8: TRPM8 is a cold and menthol (B31143) sensor. nih.gov The activity of TRPM8 is known to be regulated by various factors, including phospholipids. nih.gov While no specific data exists for this compound, the broad screening of chemical libraries often reveals novel modulators of TRP channels.

TRPC Channels: TRPC channels are involved in receptor-operated calcium entry. To date, there is no available information on the interaction of this compound with TRPC channels.

Cellular Pathway Analysis

The effects of a compound on cellular pathways, such as apoptosis and oxidative stress, provide insight into its potential therapeutic applications, particularly in oncology.

Apoptosis Induction and Cell Cycle Modulation in Cell Lines

While no studies have specifically investigated the effects of this compound on apoptosis and the cell cycle, numerous piperazine derivatives have demonstrated cytotoxic effects on cancer cells through these mechanisms.

Apoptosis Induction: Several novel N-ethyl-piperazinyl amide derivatives have been shown to induce apoptotic cell death. nih.gov For instance, a piperazine-based bis(thiazole) derivative was found to dramatically induce apoptotic cell death in colon cancer cells. nih.gov Another study on a novel piperazine compound, CB01, demonstrated that it induces apoptosis in glioblastoma and cervix cancer cells via the intrinsic mitochondrial signaling pathway. chemscene.com This was evidenced by the upregulation of apoptotic marker proteins such as cytochrome c, Bax, and cleaved caspase-3. chemscene.com

Cell Cycle Modulation: The activation of TRPA1 by 4-hydroxynonenal (B163490) (4-HNE) has been shown to induce cell cycle arrest in the G2/M phase in pancreatic adenocarcinoma cell lines. mdpi.com Given the potential for thienyl-containing compounds to modulate TRPA1, this suggests a possible mechanism by which this compound could affect the cell cycle.

Investigation of Oxidative Stress Response in Cellular Systems

The piperazine nucleus is present in several compounds with reported antioxidant activity. nih.govresearchgate.netnih.gov

A study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety identified a compound with significant antioxidant activity, as measured by DPPH, ABTS, and FRAP methods. nih.govnih.gov Another review highlighted that coupling the piperazine ring to various heterocyclic systems can yield compounds with good antioxidant properties. researchgate.net The thienyl group in this compound, being a heterocyclic moiety, might contribute to potential antioxidant effects, although this requires experimental validation.

Effects on Cellular Membrane Permeability and Integrity

Currently, there is no publicly available scientific literature detailing the specific effects of this compound on the permeability and integrity of cellular membranes. Research on other piperazine derivatives has explored their interactions with cell membranes, including the inhibition of efflux pumps in bacteria and interference with actin polymerization in parasites, which indirectly relates to membrane function. However, direct studies on this compound's impact on membrane structure and transport are not available.

In Vivo Pre-clinical Animal Models (Focus on Mechanistic Insights)

Behavioral Neuroscience Studies (e.g., antinociceptive, anticonvulsant activity in rodents)

There is a lack of specific preclinical studies in rodent models investigating the antinociceptive (pain-relieving) or anticonvulsant (anti-seizure) activities of this compound. While the broader class of piperazine compounds has been a source of neurologically active agents, with some derivatives showing effects in models of pain and epilepsy nih.govnih.govresearchgate.netnih.gov, specific data for this compound is not present in the current body of scientific literature. Therefore, no mechanistic insights into its potential behavioral neuroscience effects can be provided at this time.

Anti-infective Activity in Microbial Models (e.g., antibacterial, antimalarial)

Investigations into the anti-infective properties of this compound are not documented in available research. Studies on other novel piperazine derivatives have revealed antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. ijcmas.comijcmas.comresearchgate.net For instance, certain synthesized piperazine compounds have demonstrated potent bactericidal effects against strains such as Shigella flexineri, Staphylococcus aureus, and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.comijcmas.com

Similarly, the piperazine scaffold has been utilized in the development of compounds with antimalarial properties. mdpi.comnih.govnih.govbeilstein-journals.orgmdpi.com Research has shown that some piperazine-containing molecules can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. mdpi.commdpi.com However, specific data on the antibacterial or antimalarial efficacy of this compound itself has not been reported.

In-depth Analysis of this compound: A Review of Structure-Activity and Structure-Property Relationships

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound this compound. As a result, a detailed analysis of its Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) as per the requested outline cannot be provided at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Structural Modifications with Relevant Molecular Properties:Research correlating specific structural changes in 1-ethyl-4-(3-thienylmethyl)piperazine with molecular properties like lipophilicity and their subsequent effect on target binding has not been found. General principles of how ethyl and thienyl groups might influence lipophilicity can be theorized, but specific data related to this compound's target binding is absent from the literature.

In the broader context of piperazine-containing compounds, extensive research is available. Studies on various arylpiperazines have explored their utility as antipsychotics, antidepressants, and agents targeting dopamine (B1211576) and serotonin (B10506) receptors. For instance, modifications on the piperazine (B1678402) nitrogen and the aromatic ring have been shown to significantly modulate receptor affinity and selectivity. Similarly, research into other heterocyclic piperazine derivatives has revealed compounds with potential anticonvulsant and anticancer properties. These studies consistently demonstrate that the nature of the substituents on the piperazine ring is a critical determinant of the pharmacological profile.

However, without direct experimental or computational data for this compound, any attempt to create the requested detailed article would be speculative and would not meet the required standards of scientific accuracy.

Should research on this specific compound be published in the future, a detailed article as per the requested structure may become feasible.

Potential Applications As Research Tools and Chemical Probes

Development of Labeled Probes for Target Identification and Validation

There is no available information in the searched scientific literature regarding the development or use of "1-ethyl-4-(3-thienylmethyl)piperazine" as a labeled probe. The synthesis of such probes typically involves incorporating a radioactive isotope (e.g., ³H, ¹¹C, ¹⁸F) or a fluorescent tag into the molecule to enable its detection and tracking in biological systems. This is a common strategy in drug discovery to identify and validate the molecular targets of a compound. While the piperazine (B1678402) scaffold is amenable to such modifications, no published studies have undertaken this for "this compound."

Utility in Drug Discovery Scaffolds and Lead Optimization

The piperazine moiety is a privileged scaffold in drug discovery, valued for its ability to introduce basicity, improve pharmacokinetic properties, and serve as a versatile linker to connect different pharmacophoric elements. mdpi.comunodc.org The thienyl group can engage in various interactions with biological targets. While "this compound" combines these features, there are no specific examples in the literature of its use as a drug discovery scaffold or in lead optimization studies. Such studies would typically involve synthesizing a library of analogs by modifying the ethyl or thienylmethyl groups to explore structure-activity relationships (SAR) and improve properties like potency, selectivity, and metabolic stability. The absence of such reports suggests that while it may have been synthesized, its development has not been described in publicly accessible sources.

Contributions to Fundamental Chemical Biology and Understanding Biological Pathways

No studies were found that describe the use of "this compound" as a tool to investigate biological pathways or for other fundamental chemical biology research. Chemical probes are often used to selectively inhibit or activate specific proteins in cells or in vivo to elucidate their function in complex biological processes. The lack of information on the biological targets of "this compound" precludes any discussion of its contribution to this field.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-ethyl-4-(3-thienylmethyl)piperazine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution (e.g., reacting substituted benzhydryl chlorides with piperazine derivatives) or diazonium coupling reactions ( ) . Optimization strategies include:

- Solvent selection (e.g., DCM/water mixtures for click chemistry reactions).

- Catalysts (e.g., CuSO4 for azide-alkyne cycloaddition).

- Temperature control (ambient to reflux, depending on reactivity).

- Purification via column chromatography (ethyl acetate/hexane gradients).

- Key Data : Yields for similar derivatives range from 60–85% under optimized conditions (Table 1, ).

Q. How is structural characterization of this compound performed?

- Techniques :

- 1H NMR : Peaks at 1.31–1.4 ppm (ethyl group), 3.2–3.3 ppm (piperazine CH2), and 7.2–7.5 ppm (thienyl protons) .

- 13C NMR : Signals at ~34.5 ppm (piperazine carbons) and 126–148 ppm (aromatic carbons) .

- IR : Stretches at 2962 cm⁻¹ (C-H), 1611 cm⁻¹ (C=N/C=C) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 258 for related compounds) .

- Advanced Confirmation : X-ray crystallography for absolute stereochemistry ().

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl or thienyl groups) influence biological activity?

- Contradictions : Bulky substituents like beta-cyclodextran reduce general bioactivity but enhance antiplatelet effects (). Sulfonyl groups improve solubility and receptor binding ().

- Methodology :

- Systematic variation of substituents (e.g., replacing 3-thienyl with 2-thienyl or phenyl groups).

- Comparative assays (e.g., anti-inflammatory, receptor affinity) under standardized conditions.

- Molecular docking to predict interactions with targets like 5-HT1A receptors.

Q. How can computational chemistry resolve discrepancies in reported pharmacological profiles?

- Approach :

- DFT Calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups).

- Molecular Dynamics : Simulate binding stability with serotonin receptors.

- QSAR Models : Corrogate substituent size/logP with activity (e.g., antiplatelet vs. anesthetic effects).

- Validation : In vitro assays (e.g., enzyme inhibition, platelet aggregation tests).

Q. What strategies address contradictions in toxicity and efficacy data across studies?

- Case Study : reports low toxicity but reduced activity in modified derivatives, while highlights anesthetic efficacy.

- Resolution :

- Dose-response studies to differentiate therapeutic vs. toxic thresholds.

- Metabolite profiling (e.g., LC-MS) to identify degradation products affecting activity.

- In vivo models (e.g., Wistar rats) for translational validation .

Methodological Recommendations

- Synthesis Optimization : Use orthogonal protection strategies for piperazine nitrogens to avoid side reactions ().

- Biological Assays : Standardize cell lines (e.g., HEK293 for receptor studies) and control for metabolic interference ().

- Data Interpretation : Apply multivariate analysis to decouple substituent effects from assay-specific variables ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.